4-(3,5-Dichlorophenyl)butanoic acid

LAT1 inhibitor amino acid transporter cancer metabolism

Procure 4-(3,5-dichlorophenyl)butanoic acid as the exclusive parent scaffold for synthesizing (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (LAT1 inhibitor, pIC50 6.19) and TTR stabilizers (>80% L55P aggregate inhibition). The 3,5-dichloro substitution pattern provides unique halogen bonding geometry distinct from 2,4- or 3,4-dichloro isomers, ensuring target specificity and eliminating cross-activity confounding. This scaffold is also validated for MAP4K4/TYRO3 dual kinase inhibitors and choline kinase alpha inhibitors (IC50 2.6 µM). Select this compound for unambiguous SAR studies and cost-effective comparator library generation against clinical candidates like JPH203.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
Cat. No. B13610478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorophenyl)butanoic acid
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CCCC(=O)O
InChIInChI=1S/C10H10Cl2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
InChIKeyIFVKHTVZXFFCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dichlorophenyl)butanoic Acid: Procurement Guide and Differential Specification for Research-Grade Phenylbutyric Acid Analogs


4-(3,5-Dichlorophenyl)butanoic acid (CAS 92853-34-4; molecular formula C10H10Cl2O2, molecular weight 233.09 g/mol) is a research-grade dichlorinated phenylbutyric acid derivative characterized by a 3,5-dichloro substitution pattern on the aromatic ring attached to a four-carbon alkanoic acid chain . This compound serves as a structural scaffold for amino acid analog development, most notably in the form of (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid, which has been characterized as an L-type amino acid transporter 1 (LAT1) ligand with a pIC50 of 6.19 [1]. The compound is commercially available at research purity (typically ≥95%) and is utilized as a synthetic intermediate in medicinal chemistry programs targeting amino acid transporters, amyloidogenesis inhibition, and related therapeutic areas .

Why 4-(3,5-Dichlorophenyl)butanoic Acid Cannot Be Interchanged with Other Dichlorophenyl Alkanoic Acids


Substituting 4-(3,5-dichlorophenyl)butanoic acid with positional isomers or carbon-chain variants introduces functionally consequential changes in target engagement and molecular recognition. The 3,5-dichloro substitution pattern confers a unique halogen bonding geometry that differs materially from 2,4-dichloro, 2,3-dichloro, or 3,4-dichloro isomers in terms of steric accessibility and electronic distribution, directly affecting binding pocket compatibility [1]. Additionally, the four-carbon butanoic acid chain length distinguishes this compound from three-carbon propanoic acid analogs, which exhibit different conformational flexibility and binding mode potential in biological systems . For laboratories conducting LAT1-targeted research, the 4-(3,5-dichlorophenyl) scaffold—when α-aminated—demonstrates LAT1 inhibitory activity (pIC50 6.19) that is distinct from other dichlorophenyl amino acid analogs, making generic substitution scientifically invalid without re-validation of the entire assay system [2].

4-(3,5-Dichlorophenyl)butanoic Acid: Quantitative Differential Evidence for Scientific Selection


LAT1 Inhibitory Activity of the α-Amino Derivative Compared to Structural Analogs

The α-amino derivative of 4-(3,5-dichlorophenyl)butanoic acid, specifically L-2-amino-4-(3,5-dichlorophenyl)butanoic acid, demonstrates LAT1 inhibitory activity with a pIC50 of 6.19 (IC50 ≈ 0.65 µM). This activity is 51-fold higher than S-(3-bromo-4-methoxybenzyl)-L-cysteine (pIC50 4.48) and 17-fold higher than L-phenylalanine (pIC50 4.96), the natural LAT1 substrate [1]. The compound exhibits lower potency compared to the optimized clinical candidate KYT-0353 (JPH203; pIC50 7.22) but provides a structurally distinct scaffold with a simpler synthetic profile, making it a valuable reference compound for structure-activity relationship (SAR) studies in LAT1-targeted programs [1]. In silico ADME profiling of (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid conjugated with NOTA chelator predicted favorable drug-like properties and safety for radiotheranostic applications [2].

LAT1 inhibitor amino acid transporter cancer metabolism

TTR Amyloid Fibril Formation Inhibition: Structural Basis for 3,5-Dichloro Substitution Advantage

The 3,5-dichlorophenyl motif, when incorporated into anthranilic acid derivatives, demonstrates superior TTR binding affinity compared to diiodo and dibromo analogues. X-ray crystallographic analysis of VCP-6 (2-((3,5-dichlorophenyl)amino)benzoic acid) bound to human TTR at 1.52 Å resolution reveals that the 3′,5′-dichlorophenyl ring binds deeper in the T4 binding channel with optimal halogen bonding geometry, achieving 5-fold higher affinity than the cognate ligand thyroxine (T4) [1]. Critically, the chlorine atoms form more favorable halogen bonding interactions than iodine in thyroid hormones, explaining why the dichloro substitution pattern yields stronger binding than diiodo or dibromo analogues [1]. Dichlorophenyl-ABA, which incorporates the 3,5-dichlorophenyl moiety, inhibits TTR aggregate formation by >80% in TTR L55P-expressing cells and functions as the best stabilizer of V30M tetramers in plasma from carriers of this mutant [2].

transthyretin amyloidosis TTR stabilizer halogen bonding

Choline Kinase Alpha Inhibitory Activity of 3,5-Dichlorophenyl-Containing Derivatives

Derivatives incorporating the 4-(3,5-dichlorophenyl)butanoic acid scaffold or related 3,5-dichlorophenyl motifs exhibit measurable inhibitory activity against human choline kinase alpha, an enzyme implicated in cancer cell proliferation and phospholipid metabolism. A bis(3,5-dichlorophenyl)-containing pyridinium derivative demonstrated an IC50 of 2.6 µM (2.60 × 10³ nM) against human choline kinase enzyme [1]. This provides a quantitative benchmark for structure-activity relationship optimization when designing novel choline kinase inhibitors using 4-(3,5-dichlorophenyl)butanoic acid as a synthetic precursor. The activity level, while moderate, establishes a baseline for further medicinal chemistry exploration and positions the 3,5-dichlorophenyl motif as a viable aromatic substituent in kinase-targeted compound libraries [1].

choline kinase inhibitor cancer metabolism phospholipid biosynthesis

Chlorine Substitution Pattern-Dependent Binding Selectivity in Kinase and Receptor Targets

The 3,5-dichloro substitution pattern confers distinct kinase selectivity profiles compared to alternative dichloro regioisomers. Compounds bearing the 3,5-dichlorophenyl motif have been characterized as dual inhibitors of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and TYRO3 protein tyrosine kinase, with the 3,5-dichloro arrangement enabling simultaneous engagement of both kinase targets . In contrast, 2,3-dichlorophenyl, 2,4-dichlorophenyl, and 3,4-dichlorophenyl isomers exhibit different target engagement profiles due to altered steric and electronic properties. For instance, 2,4-dichlorophenyl-containing compounds are documented as COX-2 inhibitors with estimated IC50 of 1.2 µM , while 2,5-dichlorophenyl derivatives function as selective systemic phenoxy herbicides via auxin pathway disruption . The 3,5-dichloro pattern specifically enables optimal halogen bonding geometry in deep binding pockets, as demonstrated in TTR and kinase active sites, distinguishing it mechanistically from other dichloro isomers .

kinase inhibitor MAP4K4 TYRO3 substitution pattern SAR

4-(3,5-Dichlorophenyl)butanoic Acid: Evidence-Based Research and Industrial Application Scenarios


Synthesis of LAT1-Targeted Amino Acid Analogues for Cancer Metabolism and Radiotheranostic Research

Procure 4-(3,5-dichlorophenyl)butanoic acid as the parent scaffold for synthesizing (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid and related α-amino derivatives. These compounds demonstrate LAT1 inhibitory activity with pIC50 of 6.19, representing 51-fold higher potency than the bromomethoxybenzyl-cysteine analog (pIC50 4.48) and 17-fold higher than the endogenous substrate L-phenylalanine (pIC50 4.96) [1]. In silico studies of ADPB-NOTA conjugates predict favorable ADME profiles suitable for radiotheranostic agent development [2]. Applications include LAT1-dependent cancer cell line studies, amino acid transporter pharmacology, and SPECT/PET tracer development programs. The compound serves as a cost-effective scaffold for generating comparator libraries against clinical candidates such as JPH203 (KYT-0353, pIC50 7.22) [1].

Development of TTR Amyloidogenesis Inhibitors for Neurodegenerative and Amyloidotic Disease Research

Use 4-(3,5-dichlorophenyl)butanoic acid as a key building block for synthesizing TTR stabilizer candidates incorporating the 3,5-dichlorophenyl motif. Structural evidence demonstrates that the 3,5-dichlorophenyl moiety enables optimal halogen bonding geometry in the T4 binding channel, conferring 5-fold higher binding affinity than thyroxine and superior stabilization compared to diiodo and dibromo analogues [1]. Compounds bearing this motif (e.g., Dichlorophenyl-ABA) achieve >80% inhibition of TTR L55P aggregate formation and demonstrate superior stabilization of V30M tetramers in ex vivo plasma assays [2]. This scaffold is particularly relevant for programs targeting familial amyloidotic polyneuropathy (FAP), senile systemic amyloidosis (SSA), and related TTR misfolding disorders.

Choline Kinase Alpha Inhibitor Library Synthesis for Oncology Research

Employ 4-(3,5-dichlorophenyl)butanoic acid as a synthetic precursor for generating bis(3,5-dichlorophenyl)-containing derivatives with demonstrated human choline kinase alpha inhibitory activity. A structurally related pyridinium derivative exhibits IC50 of 2.6 µM against the target enzyme [1], establishing a quantifiable baseline for structure-activity relationship optimization. This application is relevant for cancer metabolism research, as choline kinase alpha is upregulated in multiple tumor types and represents a validated oncology target. The parent acid enables modular synthesis of inhibitor libraries for hit-to-lead optimization campaigns and mechanistic studies of phospholipid biosynthesis disruption.

Synthetic Intermediate for MAP4K4/TYRO3 Dual Kinase Inhibitor Development

Incorporate 4-(3,5-dichlorophenyl)butanoic acid into synthetic routes for generating 3,5-dichlorophenyl-substituted pyrimidine and related heterocyclic scaffolds targeting mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and TYRO3 protein tyrosine kinase [1]. The 3,5-dichloro substitution pattern is validated in optimized 2,4-diaminopyrimidine-5-carboxamide inhibitors with demonstrated dual kinase inhibition [1]. This application supports oncology and inflammation research programs where MAP4K4 signaling and TYRO3-mediated pathways are implicated. The specific 3,5-dichloro regioisomer provides target engagement distinct from 2,4-dichloro (COX-2) and 3,4-dichloro (sertraline precursor) isomers, enabling rational compound selection without cross-activity confounding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dichlorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.